molecular formula C18H29NO3S B14306055 N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide CAS No. 112339-64-7

N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide

Katalognummer: B14306055
CAS-Nummer: 112339-64-7
Molekulargewicht: 339.5 g/mol
InChI-Schlüssel: OGWHGYRRZHTLQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a hydroxy group, a methyl group, and a sulfanyl group attached to a propanamide backbone. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Propanamide Backbone: The initial step involves the formation of the propanamide backbone through the reaction of propanoic acid with ammonia or an amine.

    Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through nucleophilic substitution reactions. This can be achieved by reacting the propanamide with appropriate reagents such as methyl iodide and sodium hydroxide.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiol-ene reaction, where a thiol compound reacts with an alkene in the presence of a radical initiator.

    Final Assembly: The final step involves the coupling of the 2-pentylphenoxy group to the propanamide backbone through an etherification reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanamide backbone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, thiols, amines.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides and ethers.

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic effects. It is being explored as a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Enzyme Inhibition: The hydroxy and sulfanyl groups can interact with the active sites of enzymes, leading to inhibition of enzyme activity.

    Signal Transduction Modulation: The compound can modulate signal transduction pathways by interacting with receptors and signaling proteins.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Vergleich Mit ähnlichen Verbindungen

N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide can be compared with other similar compounds to highlight its uniqueness:

    N-Hydroxy-N-methyl-3-{[3-(2-ethylphenoxy)propyl]sulfanyl}propanamide: Similar structure but with an ethyl group instead of a pentyl group. The pentyl group in the original compound may confer different biological activity and solubility properties.

    N-Hydroxy-N-methyl-3-{[3-(2-methylphenoxy)propyl]sulfanyl}propanamide: Similar structure but with a methyl group instead of a pentyl group. The larger alkyl chain in the original compound may affect its interaction with molecular targets.

    N-Hydroxy-N-methyl-3-{[3-(2-propylphenoxy)propyl]sulfanyl}propanamide: Similar structure but with a propyl group instead of a pentyl group. The differences in alkyl chain length can influence the compound’s pharmacokinetics and pharmacodynamics.

Eigenschaften

CAS-Nummer

112339-64-7

Molekularformel

C18H29NO3S

Molekulargewicht

339.5 g/mol

IUPAC-Name

N-hydroxy-N-methyl-3-[3-(2-pentylphenoxy)propylsulfanyl]propanamide

InChI

InChI=1S/C18H29NO3S/c1-3-4-5-9-16-10-6-7-11-17(16)22-13-8-14-23-15-12-18(20)19(2)21/h6-7,10-11,21H,3-5,8-9,12-15H2,1-2H3

InChI-Schlüssel

OGWHGYRRZHTLQN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC=CC=C1OCCCSCCC(=O)N(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.